

# Application Notes and Protocols for 1-Methyl-2-phenoxyethylamine in Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-Methyl-2-phenoxyethylamine**

Cat. No.: **B147317**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Methyl-2-phenoxyethylamine**, also known as 1-phenoxy-2-propanamine, is a phenethylamine derivative with a chemical formula of C<sub>9</sub>H<sub>13</sub>NO.[1][2][3] Its structure, featuring a phenoxy group attached to a propane-2-amine backbone, makes it a versatile scaffold in medicinal chemistry. This document provides an overview of its potential applications, synthesis, and protocols for pharmacological evaluation, based on available scientific literature. While specific quantitative data for **1-Methyl-2-phenoxyethylamine** is limited, the information on analogous compounds provides a strong basis for exploring its therapeutic potential.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-Methyl-2-phenoxyethylamine** is presented below.

| Property          | Value                                                 | Source                                                      |
|-------------------|-------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name        | 1-phenoxypropan-2-amine                               | <a href="#">[1]</a>                                         |
| Synonyms          | 1-Methyl-2-phenoxyethylamine, 2-Phenoxyisopropylamine | <a href="#">[1]</a>                                         |
| CAS Number        | 35205-54-0                                            | <a href="#">[1]</a>                                         |
| Molecular Formula | C <sub>9</sub> H <sub>13</sub> NO                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 151.21 g/mol                                          | <a href="#">[1]</a>                                         |
| Predicted pKa     | 8.22 ± 0.10                                           |                                                             |

## Applications in Medicinal Chemistry

**1-Methyl-2-phenoxyethylamine** serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds targeting the cardiovascular and nervous systems.[\[4\]](#)

## Precursor for Cardiovascular and Antihistaminic Drugs

The phenoxyethylamine scaffold is a key component in the synthesis of certain cardiovascular drugs and antihistamines. A notable example is its relationship to the core structure of phenoxybenzamine, a non-selective  $\alpha$ -adrenoceptor antagonist used in the management of hypertension. While not a direct precursor, the structural elements of **1-Methyl-2-phenoxyethylamine** are fundamental to this class of compounds.

## Potential Neuromodulatory Activity

Analogous phenethylamine compounds are known to interact with various monoaminergic receptors, including serotonin (5-HT) and dopamine (D2) receptors. Structure-activity relationship (SAR) studies on N-benzyl phenethylamine analogs have shown that substitutions can significantly increase affinity for the 5-HT<sub>2A</sub> receptor. Similarly, certain analogs of 3-OH-phenoxyethylamine exhibit high affinity for the D2 dopamine receptor. This suggests that **1-Methyl-2-phenoxyethylamine** could be a promising starting point for the development of novel neuromodulatory agents.

## Potential Antimicrobial Activity

Derivatives of phenoxyethylamine have demonstrated antimicrobial properties. While specific data for **1-Methyl-2-phenoxyethylamine** is not readily available, the broader class of compounds suggests potential for development as antibacterial or antifungal agents.

## Experimental Protocols

### Synthesis of 1-Methyl-2-phenoxyethylamine

The synthesis of **1-Methyl-2-phenoxyethylamine** can be achieved through various routes. A common method is the reductive amination of 1-phenoxy-2-propanone.

Protocol: Reductive Amination of 1-Phenoxy-2-propanone

- Materials:
  - 1-phenoxy-2-propanone
  - Methylamine (solution in a suitable solvent like methanol or THF)
  - Reducing agent (e.g., sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ))
  - Methanol (or another suitable solvent)
  - Glacial acetic acid
  - Dichloromethane (DCM)
  - Saturated sodium bicarbonate solution
  - Brine
  - Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
  - Round-bottom flask
  - Magnetic stirrer

- Ice bath
- Separatory funnel
- Rotary evaporator
- Procedure:
  - Dissolve 1-phenoxy-2-propanone (1.0 eq) in methanol in a round-bottom flask.
  - Add methylamine solution (2.0-3.0 eq) to the flask.
  - Add a few drops of glacial acetic acid to catalyze imine formation.
  - Stir the mixture at room temperature for 1-2 hours.
  - Cool the reaction mixture to 0 °C in an ice bath.
  - Slowly add the reducing agent (e.g., NaBH<sub>3</sub>CN, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
  - Allow the reaction to warm to room temperature and stir overnight.
  - Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
  - Remove the methanol under reduced pressure.
  - Extract the aqueous residue with dichloromethane (3x).
  - Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
  - Filter and concentrate the organic layer under reduced pressure to yield the crude product.
  - Purify the crude product by column chromatography on silica gel to obtain pure **1-Methyl-2-phenoxyethylamine**.
- Characterization:

- The final product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity. For example, in the  $^1\text{H}$  NMR spectrum of 1-(4-(trifluoromethyl)phenoxy)propan-2-amine, characteristic peaks include a doublet for the methyl group around 1.20 ppm and signals for the aromatic protons.[4]

## In Vitro Pharmacological Profiling: Radioligand Binding Assay

To evaluate the interaction of **1-Methyl-2-phenoxyethylamine** with specific receptors (e.g., serotonin, dopamine, adrenergic receptors), a radioligand binding assay can be performed. This protocol is a general guideline and should be optimized for the specific receptor of interest.

### Protocol: Competitive Radioligand Binding Assay

- Materials:
  - Cell membranes expressing the receptor of interest (e.g., from transfected HEK-293 cells)
  - Radioligand specific for the receptor (e.g., [ $^3\text{H}$ ]ketanserin for 5-HT<sub>2A</sub> receptors)
  - **1-Methyl-2-phenoxyethylamine** (test compound)
  - Non-labeled competing ligand (for non-specific binding determination)
  - Assay buffer (specific to the receptor)
  - 96-well microplates
  - Scintillation vials and cocktail
  - Liquid scintillation counter
  - Glass fiber filters
- Procedure:
  - Prepare serial dilutions of **1-Methyl-2-phenoxyethylamine** in the assay buffer.

- In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its  $K_d$ , and varying concentrations of the test compound.
- For determining non-specific binding, add a high concentration of a non-labeled competing ligand instead of the test compound.
- For determining total binding, add only the cell membranes and the radioligand.
- Incubate the plates at a specific temperature and for a duration sufficient to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the test compound concentration.
  - Determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
  - Calculate the  $K_i$  (inhibition constant) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Antimicrobial Susceptibility Testing

To assess the potential antimicrobial activity of **1-Methyl-2-phenoxyethylamine**, the Minimum Inhibitory Concentration (MIC) can be determined using the broth microdilution method.

## Protocol: Broth Microdilution MIC Assay

## • Materials:

- **1-Methyl-2-phenoxyethylamine**
- Bacterial or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

## • Procedure:

- Prepare a stock solution of **1-Methyl-2-phenoxyethylamine** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth.
- Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- Add the microbial inoculum to each well containing the compound dilutions.
- Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant

reduction in OD compared to the positive control. The MIC value is the lowest concentration of an antibiotic at which bacterial growth is completely inhibited.[5]

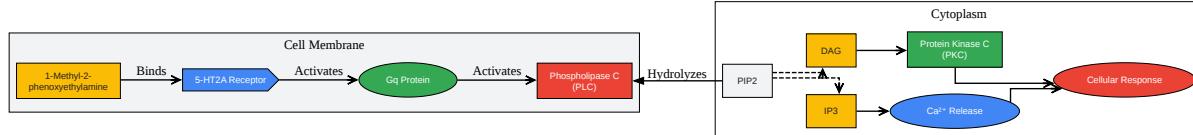
## Data Presentation

While specific quantitative data for **1-Methyl-2-phenoxyethylamine** is not available in the public domain, the following table provides a template for how such data should be structured for clear comparison. The data for analogous compounds are included for illustrative purposes.

Table 1: In Vitro Pharmacological Profile of Phenethylamine Analogs

| Compound/<br>Analog<br>Class              | Receptor                        | Assay Type | Parameter             | Value               | Source |
|-------------------------------------------|---------------------------------|------------|-----------------------|---------------------|--------|
| N-benzyl<br>phenethylami<br>nes           | 5-HT2A                          | Binding    | Affinity<br>Increase  | Up to 300-<br>fold  |        |
| 3-OH-<br>phenoxyethyl<br>amine<br>Analogs | Dopamine D2                     | Binding    | Affinity              | Excellent           |        |
| 1-Methyl-2-<br>phenoxyethyl<br>amine      | e.g., 5-HT2A                    | Binding    | Ki (nM)               | To be<br>determined |        |
| 1-Methyl-2-<br>phenoxyethyl<br>amine      | e.g.,<br>Dopamine D2            | Binding    | Ki (nM)               | To be<br>determined |        |
| 1-Methyl-2-<br>phenoxyethyl<br>amine      | e.g., $\alpha$ 1-<br>adrenergic | Functional | EC <sub>50</sub> (nM) | To be<br>determined |        |

Table 2: Antimicrobial Activity of **1-Methyl-2-phenoxyethylamine** (Template)

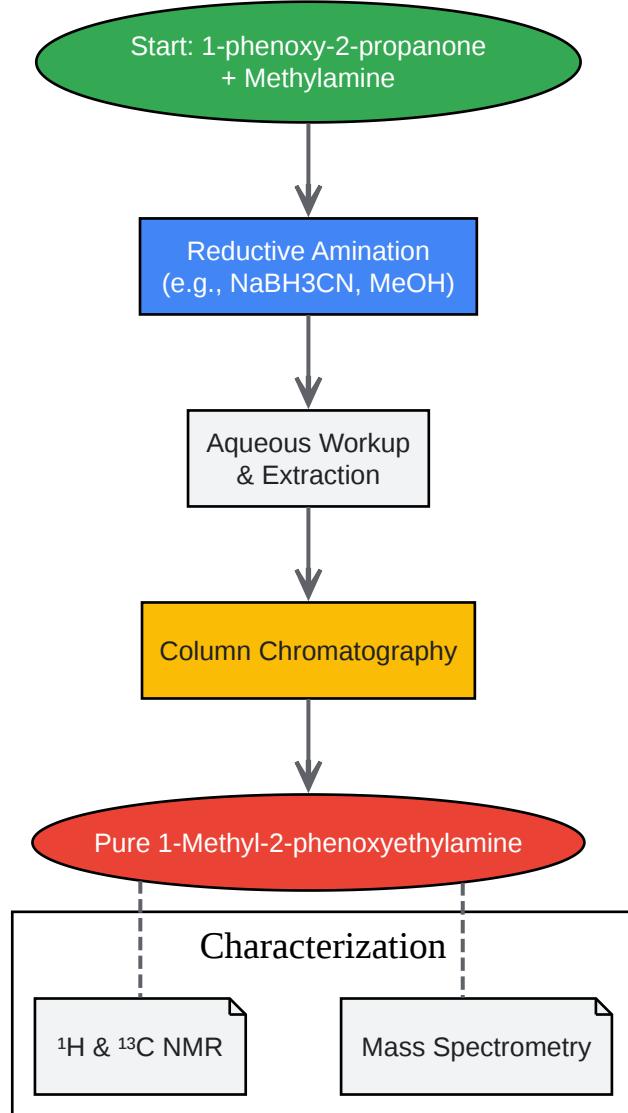

| Microbial Strain                    | MIC ( $\mu$ g/mL) |
|-------------------------------------|-------------------|
| Staphylococcus aureus (ATCC 29213)  | To be determined  |
| Escherichia coli (ATCC 25922)       | To be determined  |
| Pseudomonas aeruginosa (ATCC 27853) | To be determined  |
| Candida albicans (ATCC 90028)       | To be determined  |

## Signaling Pathways and Workflows

The potential signaling pathways for **1-Methyl-2-phenoxyethylamine** are inferred from its structural similarity to other phenethylamines that target G-protein coupled receptors (GPCRs).

### Potential Signaling Pathway via 5-HT2A Receptor

If **1-Methyl-2-phenoxyethylamine** acts as an agonist at the 5-HT2A receptor, it would likely trigger the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).




[Click to download full resolution via product page](#)

Caption: Putative 5-HT2A receptor signaling cascade for **1-Methyl-2-phenoxyethylamine**.

## Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **1-Methyl-2-phenoxyethylamine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **1-Methyl-2-phenoxyethylamine**.

## Conclusion

**1-Methyl-2-phenoxyethylamine** represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of cardiovascular disease, neurological disorders, and infectious diseases. The provided protocols offer a starting point for its synthesis and

pharmacological evaluation. Further research is warranted to elucidate its specific biological targets, quantitative activity, and *in vivo* efficacy to fully realize its potential in medicinal chemistry.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Phenoxy-2-propanamine | C9H13NO | CID 37087 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-2-phenoxyethylamine [webbook.nist.gov]
- 3. 1-Methyl-2-phenoxyethylamine [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 1-Methyl-2-phenoxyethylamine in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147317#using-1-methyl-2-phenoxyethylamine-in-medicinal-chemistry]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)